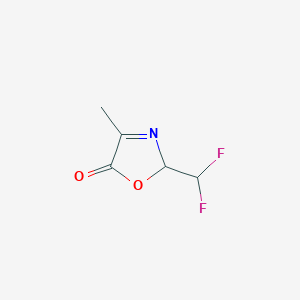
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as DFM or difluoromethyl oxazole and is used in various fields of research, including medicinal chemistry, drug development, and organic synthesis.
Mécanisme D'action
DFM's mechanism of action is not fully understood, but it is believed to interact with various cellular targets, including ion channels, enzymes, and receptors. The compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and 5-lipoxygenase. Additionally, DFM has been shown to modulate the activity of neurotransmitter receptors, including GABA and glutamate receptors.
Effets Biochimiques Et Physiologiques
DFM has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. The compound has also been shown to possess neuroprotective properties and to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
DFM's unique properties make it an attractive compound for use in various laboratory experiments. Its ease of synthesis and low toxicity make it an ideal candidate for drug development and medicinal chemistry research. However, its limited solubility in water and other solvents can pose challenges in certain experiments.
Orientations Futures
DFM's potential use in drug development and medicinal chemistry research makes it an exciting area of study. Future research could focus on further elucidating its mechanism of action and identifying specific cellular targets. Additionally, investigations into its potential use in the treatment of neurodegenerative disorders and other diseases could lead to the development of novel therapeutics.
Méthodes De Synthèse
DFM can be synthesized through various methods, including the reaction of difluoromethyl ketones with nitriles, followed by cyclization. Another method involves the reaction of difluoromethyl ketones with hydroxylamine-O-sulfonic acid, followed by cyclization. Additionally, DFM can be synthesized through the reaction of difluoromethyl ketones with nitroalkenes, followed by reduction and cyclization.
Applications De Recherche Scientifique
DFM has been extensively studied for its potential use in drug development. It has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
154140-57-5 |
|---|---|
Nom du produit |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
Formule moléculaire |
C5H5F2NO2 |
Poids moléculaire |
149.1 g/mol |
Nom IUPAC |
2-(difluoromethyl)-4-methyl-2H-1,3-oxazol-5-one |
InChI |
InChI=1S/C5H5F2NO2/c1-2-5(9)10-4(8-2)3(6)7/h3-4H,1H3 |
Clé InChI |
CEVWGOYYCZJNBA-UHFFFAOYSA-N |
SMILES |
CC1=NC(OC1=O)C(F)F |
SMILES canonique |
CC1=NC(OC1=O)C(F)F |
Synonymes |
5(2H)-Oxazolone,2-(difluoromethyl)-4-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



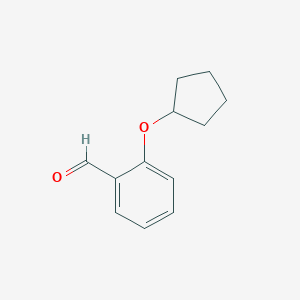
![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
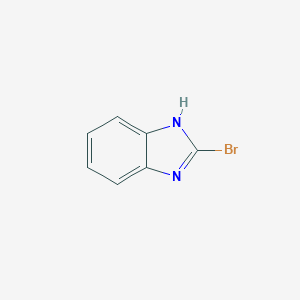
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)
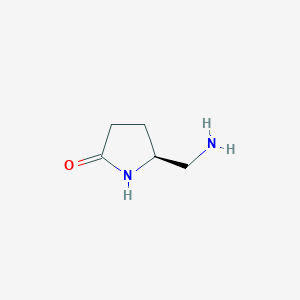
![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
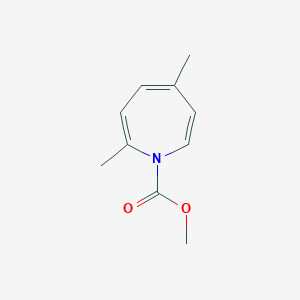
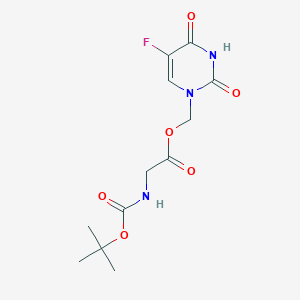
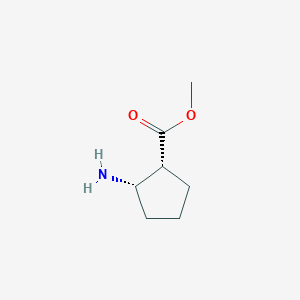
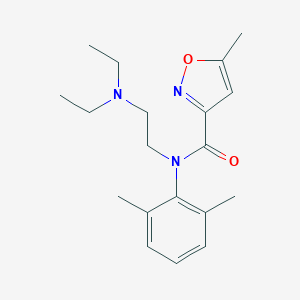
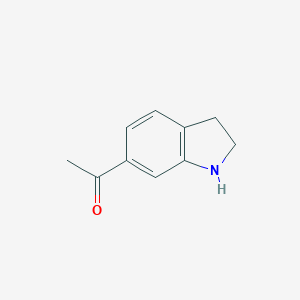
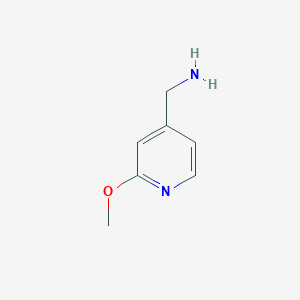
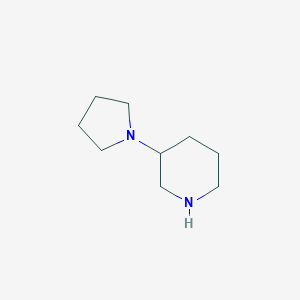
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)